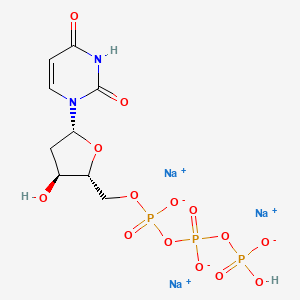

2'-Deoxyuridine-5'-triphosphate trisodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxyuridine-5’-triphosphate trisodium salt, also known as dUTP, is a compound used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The dUTP is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolase (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of dUTP into DNA .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two steps. First, 2’-Deoxyuridine is synthesized either chemically or enzymatically. Then, it reacts with a phosphorylating agent (such as triethyl phosphate) to form 2’-Deoxyuridine-5’-triphosphate. Finally, the product is reacted with an appropriate sodium salt to form the trisodium salt .Molecular Structure Analysis

The molecular formula of 2’-Deoxyuridine-5’-triphosphate trisodium salt is C9H15N2O14P3 . It is a pyrimidine 2’-deoxyribonucleoside triphosphate, which are pyrimidine nucleotides with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 .Chemical Reactions Analysis

2’-Deoxyuridine-5’-triphosphate sodium salt is incorporated into DNA during DNA synthesis . It is one of the main intermediates during pyrimidine nucleotide biosynthesis . It is one of the sources of uracil in DNA . Deoxyuridine 5’-triphosphate nucleotidohydrolase suppresses the incorporation of dUTP into DNA .Physical And Chemical Properties Analysis

2’-Deoxyuridine-5’-triphosphate trisodium salt appears as a white powder . It has a melting point of >150°C (Dec.) . It has a density of 2.01g/cm3 . It is slightly soluble in methanol and water .Aplicaciones Científicas De Investigación

Polymerase Chain Reaction (PCR)

2’-Deoxyuridine-5’-triphosphate trisodium salt is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The dUTP is substituted for dTTP in the PCR reaction .

Study of Deoxyuridine 5’-Triphosphate Nucleotidohydrolase (dUTPase)

This compound is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolase(s) (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of dUTP into DNA .

TUNEL Test

2’-Deoxyuridine-5’-triphosphate (dUTP) is a component of the TUNEL (terminal deoxyribonucleotidyl-transferase- (TdT)-mediated deoxyuridine-5’-triphosphate- (dUTP) nick-end labeling) test . This test is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids.

Genomic DNA Amplification

2’-Deoxyuridine 5’-triphosphate sodium salt solution has been used in the mouse genomic DNA amplification .

Protection Against dUTP Incorporation into DNA

dUTPase are important enzymes that protect cells from the incorporation of dUTP into DNA . This compound is used to study these enzymes and their role in DNA protection .

Prevention of Carryover Contamination in PCR

This compound is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The dUTP is substituted for dTTP in the PCR reaction .

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .

Mode of Action

dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .

Biochemical Pathways

dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .

Pharmacokinetics

It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .

Result of Action

The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .

Action Environment

The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.

Safety and Hazards

When handling 2’-Deoxyuridine-5’-triphosphate trisodium salt, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Propiedades

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBIYZSADNSZMR-MILVPLDLSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na3O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyuridine-5'-triphosphate trisodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)

![4-[(~{Z})-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzenecarbonitrile](/img/structure/B8117181.png)

![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)

![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)

![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)